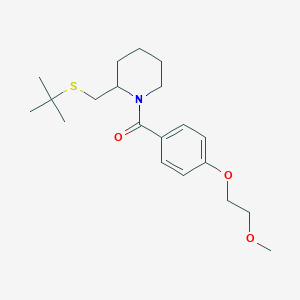![molecular formula C22H35ClN2 B2728224 1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride CAS No. 1052077-14-1](/img/structure/B2728224.png)
1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride is a useful research compound. Its molecular formula is C22H35ClN2 and its molecular weight is 362.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Potential and Mechanisms
1-(2-Methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride belongs to a class of compounds known for a wide range of biological activities. Benzimidazole derivatives, for example, are recognized for their therapeutic versatility in the medical field, including antimicrobial, antiviral, antidiabetic, anticancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive, and proton pump inhibitor effects. These derivatives have been a cornerstone in medicinal chemistry due to their ability to interact with various biological targets, offering a broad spectrum of therapeutic applications (B Vasuki et al., 2021).
Antitumor Activity
The antitumor potential of benzimidazole derivatives, including compounds similar to this compound, has been highlighted in several studies. These compounds have shown promising results in inhibiting the growth of various cancer cell lines, with mechanisms that may include DNA interaction, inhibition of cancer cell proliferation, and induction of apoptosis. Specific derivatives have been noted for their selectivity and potency against certain types of cancer cells, suggesting the potential for the development of new anticancer therapies (M. Iradyan et al., 2009).
Antimicrobial Properties
The antimicrobial properties of benzimidazole and its derivatives have been extensively researched. These compounds exhibit a broad spectrum of activity against bacteria, fungi, and viruses, making them valuable in the development of new antimicrobial agents. The mechanism of action often involves disruption of microbial cell wall synthesis, inhibition of nucleic acid synthesis, or interference with protein synthesis, contributing to their efficacy in treating various infections (L. Emami et al., 2022).
Pharmacological Diversity
The structural diversity of benzimidazole derivatives provides a wide range of pharmacological activities. Modifications to the benzimidazole core structure have led to compounds with enhanced biological activities and reduced toxicity. This versatility underscores the importance of benzimidazole derivatives in drug discovery and development, offering potential for the creation of novel therapeutic agents across a spectrum of diseases (R. Babbar et al., 2020).
Mecanismo De Acción
The mechanism of action, targets, and biochemical pathways of a specific imidazole compound can vary widely depending on its structure and the functional groups it contains. Some imidazole compounds interact with enzymes or receptors in the body, leading to changes in cellular function . The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, can also vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .
The action of imidazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Propiedades
IUPAC Name |
1-(2-methylprop-2-enyl)-2-undecylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2.ClH/c1-4-5-6-7-8-9-10-11-12-17-22-23-20-15-13-14-16-21(20)24(22)18-19(2)3;/h13-16H,2,4-12,17-18H2,1,3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHQQKLTFQXTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NC2=CC=CC=C2N1CC(=C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
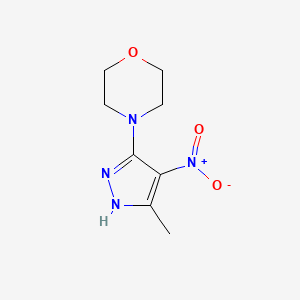

![1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2728144.png)
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline](/img/structure/B2728145.png)
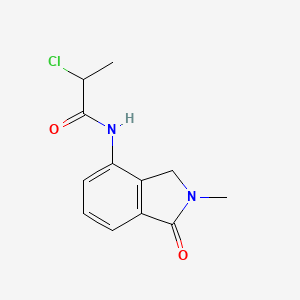
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2728148.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2728149.png)
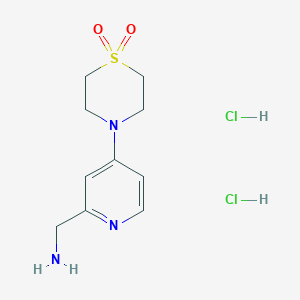
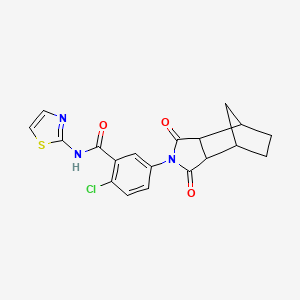
![ETHYL 5-{[1,1'-BIPHENYL]-4-AMIDO}-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2728153.png)
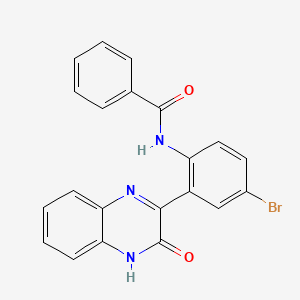
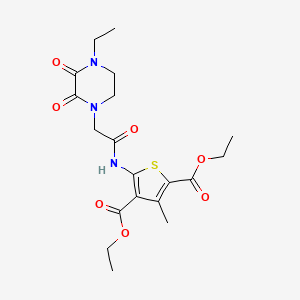
![1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2728163.png)
